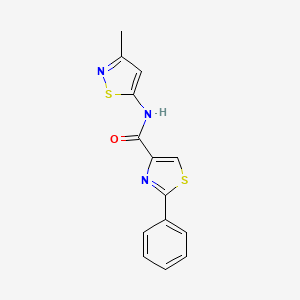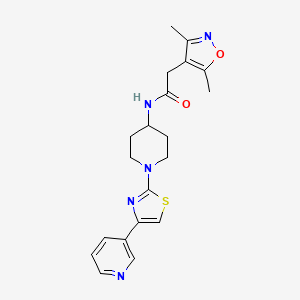
N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related thiazole carboxamide derivatives and their synthesis, properties, and applications, which can provide insights into the analysis of similar compounds .
Synthesis Analysis
The synthesis of related nitrogen-rich energetic compounds and N-arylthiazole-5-carboxamides involves multi-step processes starting from basic organic or heterocyclic compounds. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole uses diaminomaleodinitrile as a starting material in a three-step synthesis . Similarly, eco-friendly conditions were employed to synthesize N-phenylthiazole-5-carboxamide derivatives with high yield . These methods often involve nucleophilic substitution reactions and are optimized for factors such as temperature and solvent use .
Molecular Structure Analysis
The molecular structure of thiazole carboxamide derivatives is characterized using techniques like Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and single-crystal X-ray diffraction . These compounds often exhibit non-planar structures with distinct molecular shapes, which can be confirmed through crystallographic studies .
Chemical Reactions Analysis
The chemical reactivity of thiazole carboxamide derivatives can be inferred from their synthesis routes and the functional groups present in their structures. The presence of amide, thiazole, and other heterocyclic moieties suggests potential for various chemical reactions, including further functionalization and participation in the formation of complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole carboxamide derivatives are determined through experimental and computational methods. The thermal stability is measured using differential scanning calorimetry (DSC), and properties like density and enthalpy of formation can be calculated using computational chemistry software . Photophysical properties, including absorption and fluorescence, are studied using UV-visible and fluorescence spectral studies . These compounds also exhibit specific sensitivities to impact and friction, which are important considerations for their practical applications .
Scientific Research Applications
Synthesis Methodologies and Intermediate Applications
Research on related compounds has explored the synthesis and potential applications of various thiazole and isothiazole derivatives. An efficient two-step synthesis method involving intramolecular copper-catalyzed cyclization has been developed for creating 2-phenyl-4,5-substituted oxazoles, which are closely related to N-(3-methylisothiazol-5-yl)-2-phenylthiazole-4-carboxamide. This process allows for the introduction of various functionalities at specific positions on the oxazole ring, potentially offering a pathway for the synthesis of this compound and its analogs. The method is noted for its efficiency and versatility, making it valuable for the preparation of compounds with potential pharmacological activities (Kumar et al., 2012).
Pharmacological Research
A study on 3-phenyl-5-isothiazole carboxamides, which share a core structural similarity with this compound, found these compounds to be potent allosteric antagonists of mGluR1, with good pharmacokinetic properties. This research highlights the potential for compounds within this chemical class to serve as templates for the development of new pharmacological agents, possibly including those targeting other receptors or biological pathways (Fisher et al., 2012).
Mechanism of Action
Target of Action
Compounds structurally similar to n-benzyl substituted phenethylamines, such as 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25cn-nboh), have been found to exhibit dramatic selectivity for 5-ht2a receptors . These receptors play a crucial role in the modulation of various cognitive and physiological processes, including mood, cognition, and perception .
Mode of Action
Similar compounds have been found to interact with their targets, such as the 5-ht2a receptors, resulting in various changes in the organism .
Biochemical Pathways
Compounds that target 5-ht2a receptors are known to affect serotonin signaling pathways, which play a crucial role in various physiological processes, including mood regulation, sleep, and appetite .
Result of Action
Compounds that target 5-ht2a receptors can have a broad range of effects, including changes in mood, cognition, and perception .
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c1-9-7-12(20-17-9)16-13(18)11-8-19-14(15-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKYKWKWMSIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)


![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)
![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)
![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)